molecular formula C20H23N3O2 B11994425 2-(4-Ethoxyanilino)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide CAS No. 308134-46-5

2-(4-Ethoxyanilino)-N'-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide

Katalognummer: B11994425
CAS-Nummer: 308134-46-5
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: HAMLUUMYZQUEEA-WQOGHSSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxy group attached to an aniline ring, a methyl group attached to a phenyl ring, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 1-methyl-3-phenyl-2-propenal in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reaction temperature of around 60-80°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and aniline groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2-(4-Chloroanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2-(4-Bromoanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide

Uniqueness

2-(4-Ethoxyanilino)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Eigenschaften

CAS-Nummer

308134-46-5

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

2-(4-ethoxyanilino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C20H23N3O2/c1-3-25-19-13-11-18(12-14-19)21-15-20(24)23-22-16(2)9-10-17-7-5-4-6-8-17/h4-14,21H,3,15H2,1-2H3,(H,23,24)/b10-9+,22-16+

InChI-Schlüssel

HAMLUUMYZQUEEA-WQOGHSSVSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Kanonische SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=C(C)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.